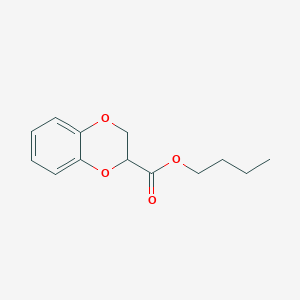
2,3-ジヒドロ-1,4-ベンゾジオキシン-2-カルボン酸ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound belongs to the class of 1,4-benzodioxines, which are known for their diverse biological activities and applications in various fields of research.
科学的研究の応用
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds have been found to inhibit the poly (adp-ribose) polymerase 1 (parp1) enzyme , which plays a crucial role in single-strand DNA break repair processes .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of the PARP1 enzyme .
Biochemical Pathways
If it inhibits PARP1, it could impact the DNA repair process and potentially influence cell survival and genomic stability .
Result of Action
If it inhibits PARP1, it could potentially lead to an accumulation of DNA damage, affecting cell survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of 1,4-benzodioxane with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: A methyl ester analog with different physical and chemical properties.
Uniqueness
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to its butyl ester group, which imparts specific solubility and reactivity characteristics. This makes it suitable for certain applications where other similar compounds may not be as effective .
特性
IUPAC Name |
butyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-3-8-15-13(14)12-9-16-10-6-4-5-7-11(10)17-12/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZCBAJNHKBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














